molecular formula C14H10BrN5O2S B328768 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA

Cat. No.: B328768
M. Wt: 392.23 g/mol
InChI Key: LTCMUQSTKOYCDB-UHFFFAOYSA-N
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Description

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a benzimidazole ring, and a pyridine carboxamide group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA include:

  • 5-bromo-1,3-dihydrobenzoimidazol-2-one
  • 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H10BrN5O2S

Molecular Weight

392.23 g/mol

IUPAC Name

5-bromo-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H10BrN5O2S/c15-8-3-7(5-16-6-8)12(21)20-14(23)17-9-1-2-10-11(4-9)19-13(22)18-10/h1-6H,(H2,18,19,22)(H2,17,20,21,23)

InChI Key

LTCMUQSTKOYCDB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NC(=S)NC(=O)C3=CC(=CN=C3)Br)NC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NC(=O)C3=CC(=CN=C3)Br)NC(=O)N2

Origin of Product

United States

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